molecular formula C22H21N5O2 B2372436 N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895001-44-2

N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2372436
CAS RN: 895001-44-2
M. Wt: 387.443
InChI Key: HRKPCQNAYIZECF-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Antitumor Activity

  • Several pyrazolo[3,4-d]pyrimidine analogues, including N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide, have been synthesized for potential antitumor applications. A key synthetic step involves palladium-catalyzed C-C coupling, which is essential for their creation. Among these, specific compounds showed in vitro cell growth inhibitory activity (Taylor & Patel, 1992).

Synthesis and Anticonvulsant Activity

  • N-benzylamide derivatives with heterocyclic rings such as pyrazole have been synthesized and evaluated for anticonvulsant activity. It was observed that inserting a CH2 group into the anilide structure leading to N-benzyl derivatives did not change the anticonvulsant activity significantly (Tarikogullari et al., 2010).

Synthesis and Insecticidal/Antibacterial Potential

  • Compounds involving pyrimidine linked to pyrazol, including this compound, have been synthesized and evaluated for their insecticidal and antimicrobial activities. These compounds show potential against certain insects and microorganisms (Deohate & Palaspagar, 2020).

Synthesis and Antimicrobial Activity

  • Some new heterocycles incorporating the antipyrine moiety, which includes variants of this compound, were synthesized and demonstrated antimicrobial properties. These compounds were characterized by various spectroscopic methods and tested as antimicrobial agents (Bondock et al., 2008).

Synthesis and Antitumor Evaluation

  • A new series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound, was synthesized and evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. Some derivatives showed mild to moderate activity compared to reference antitumor drugs (El-Morsy et al., 2017).

properties

IUPAC Name

N-benzyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-8-9-19(16(2)10-15)27-21-18(12-25-27)22(29)26(14-24-21)13-20(28)23-11-17-6-4-3-5-7-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKPCQNAYIZECF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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